molecular formula C4H7N5 B570937 1,5(4H)-Pyrimidinediamine,4-imino-(9CI) CAS No. 124594-89-4

1,5(4H)-Pyrimidinediamine,4-imino-(9CI)

Cat. No.: B570937
CAS No.: 124594-89-4
M. Wt: 125.135
InChI Key: DJSFZNVSPICEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 2. The target compound features amino groups at positions 1 and 5 and an imino group (=NH) at position 3. Such structural attributes are critical in pharmaceutical and agrochemical applications, where substituent polarity and electronic effects dictate biological activity .

Properties

CAS No.

124594-89-4

Molecular Formula

C4H7N5

Molecular Weight

125.135

IUPAC Name

4-iminopyrimidine-1,5-diamine

InChI

InChI=1S/C4H7N5/c5-3-1-9(7)2-8-4(3)6/h1-2,6H,5,7H2

InChI Key

DJSFZNVSPICEGW-UHFFFAOYSA-N

SMILES

C1=C(C(=N)N=CN1N)N

Synonyms

1,5(4H)-Pyrimidinediamine,4-imino-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key pyrimidine derivatives and their differences from the target compound:

Compound (CAS No.) Substituents Molecular Formula Key Properties Applications/Notes References
1,5(4H)-Pyrimidinediamine,4-imino-(9CI) 1-NH₂, 4=NH, 5-NH₂ Not explicitly given Likely polar due to amino/imino groups; potential for H-bonding and reactivity. Hypothesized use in drug synthesis.
2,4-Pyrimidinediamine,5-Cl (18620-64-9) 2-NH₂, 4-NH₂, 5-Cl C₄H₅ClN₄ White solid; water-soluble. Chlorine enhances electrophilicity for substitutions. Intermediate in agrochemical synthesis.
6-Methoxy-4,5-Pyrimidinediamine (73318-76-0) 4-NH₂,5-NH₂,6-OCH₃ C₅H₈N₄O Methoxy group donates electrons, stabilizing the ring. Potential antimicrobial agent.
2-Pyrimidinamine,4-ethoxy-1,4,5,6-tetrahydro-6-phenyl (767599-31-5) Ethoxy, phenyl, tetrahydro ring C₁₂H₁₇N₃O Bulky phenyl group increases lipophilicity; saturated ring reduces aromaticity. Possible CNS drug candidate.
2,4-Pyrimidinediol,6-amino- (143505-00-4) 2-OH,4-OH,6-NH₂ C₄H₅N₃O₂ Highly polar due to diols; strong H-bonding capacity. Likely use in coordination chemistry.

Structural and Functional Analysis

  • Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in 18620-64-9): Increase electrophilicity, facilitating nucleophilic attacks at the 5-position. This contrasts with the imino group in the target compound, which may act as a weak base or participate in tautomerism . Electron-Donating Groups (e.g., OCH₃ in 73318-76-0): Stabilize the pyrimidine ring but reduce reactivity toward electrophiles. The imino group (=NH) in the target compound could offer intermediate electronic effects . The target compound’s smaller substituents may enhance bioavailability .
  • Physicochemical Properties: Solubility trends correlate with polarity. For example, the diol derivative (143505-00-4) is highly water-soluble, whereas ethoxy/phenyl-substituted analogs (767599-31-5) favor organic phases. The target compound’s amino/imino groups likely confer moderate solubility . Melting points and stability are influenced by crystallinity and intermolecular H-bonding. Chlorinated derivatives (18620-64-9) may exhibit higher melting points due to stronger dipole interactions .
  • Biological and Industrial Relevance: Chlorinated pyrimidines (e.g., 18620-64-9) are common in herbicides and antivirals, leveraging halogen’s electronegativity for target binding . Methoxy-substituted derivatives (73318-76-0) show promise in antimicrobial applications due to enhanced membrane penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.